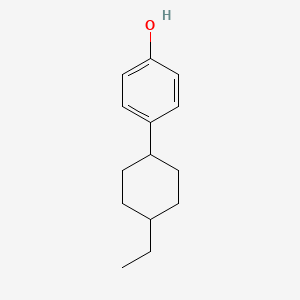

4-(trans-4-Ethylcyclohexyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBFENXGDCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300966 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89100-78-7 | |

| Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-ethylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(trans-4-Ethylcyclohexyl)phenol chemical properties and structure

An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a key intermediate in the manufacturing of liquid crystals and specialty polymers. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a phenol group attached to a trans-4-ethylcyclohexyl ring. This unique molecular arrangement imparts desirable properties for applications in high-performance liquid crystal displays and advanced polymer formulations.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89100-78-7 | [1] |

| Molecular Formula | C₁₄H₂₀O | [1] |

| Molecular Weight | 204.31 g/mol | |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | 324.5 ± 21.0 °C (Predicted) | |

| Density | 0.988 g/cm³ (Predicted) | |

| Solubility | Soluble in various organic solvents | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a phenol ring substituted at the para position with a trans-4-ethylcyclohexyl group. The trans configuration of the cyclohexyl ring is crucial for achieving the desired molecular alignment and thermal stability in liquid crystal applications.[1]

Caption: Chemical structure of this compound.

Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Hypothetical):

-

Synthesis of (trans-4-ethylcyclohexyl)formyl chloride: (trans-4-ethylcyclohexyl)formic acid is reacted with thionyl chloride to yield the corresponding acid chloride.

-

Grignard Reaction: The prepared (trans-4-ethylcyclohexyl)formyl chloride is reacted with the Grignard reagent of 4-methoxybenzyl chloride at low temperatures (-30 to -70 °C) to produce 2-(4-methoxyphenyl)-1-(trans-4-ethylcyclohexyl)ethanone.[4]

-

Huang-Minlon Reduction: The ketone intermediate undergoes a Huang-Minlon reduction to yield 4-[2-(trans-4-ethylcyclohexyl)ethyl]anisole.

-

Demethylation: The final step involves the demethylation of the anisole derivative using hydrobromic acid in acetic acid to obtain this compound.[4]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, data for the closely related compound, 4-[2-(trans-4-ethylcyclohexyl)ethyl]phenol, provides an indication of the expected spectral features.[4]

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenol ring, the protons of the ethyl group, and the protons of the cyclohexyl ring are expected. The aromatic protons would likely appear as doublets in the range of δ 6.5-7.5 ppm. The methylene and methyl protons of the ethyl group would appear as a quartet and a triplet, respectively. The cyclohexyl protons would present as a complex multiplet.

-

¹³C NMR: Resonances for the aromatic carbons (one bearing the hydroxyl group and one attached to the cyclohexyl ring), the carbons of the ethyl group, and the carbons of the cyclohexyl ring would be anticipated.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group is expected. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (204.31).

Applications and Role in Synthesis

The primary application of this compound is as a key building block in the synthesis of liquid crystal materials for displays.[1] Its rigid core and flexible alkyl chain contribute to the formation of stable liquid crystalline phases with desirable electro-optical properties. It is also utilized as a monomer or additive in the production of specialty polymers to enhance their thermal stability and mechanical properties.[3][5] While its use as a pharmaceutical intermediate is cited, specific biological targets or signaling pathways have not been identified in the available literature.[1][3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to a-(trans-4-Ethylcyclohexyl)phenol (CAS Number 89100-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-(trans-4-Ethylcyclohexyl)phenol, with the CAS number 89100-78-7, is a substituted phenol of significant interest in the fields of materials science and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a phenol group attached to a trans-4-ethylcyclohexyl moiety, imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of liquid crystal monomers and as a potential scaffold in drug discovery.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a potential synthesis pathway with a detailed experimental protocol, and a discussion of its likely, though currently undocumented, biological activities.

Chemical and Physical Properties

a-(trans-4-Ethylcyclohexyl)phenol is typically a white to off-white crystalline solid.[1][2] The trans-conformation of the ethylcyclohexyl group is a key structural feature influencing its physical properties and its application in liquid crystals.[1] A summary of its known and predicted quantitative data is presented in Table 1.

Table 1: Physical and Chemical Properties of a-(trans-4-Ethylcyclohexyl)phenol

| Property | Value | Source(s) |

| CAS Number | 89100-78-7 | [4][5] |

| Molecular Formula | C₁₄H₂₀O | [4] |

| Molecular Weight | 204.31 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 80-85 °C | [1] |

| Purity | ≥ 99.50% | [2] |

Synthesis and Experimental Protocols

While a specific, publicly available, detailed synthesis protocol for a-(trans-4-Ethylcyclohexyl)phenol is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous patented procedures for similar 4-(trans-4-alkylcyclohexyl)phenols. A potential multi-step synthesis is outlined below, involving a Grignard reaction, followed by a reduction and demethylation.

Proposed Synthetic Pathway

A logical approach to the synthesis of a-(trans-4-Ethylcyclohexyl)phenol is depicted in the following workflow diagram. This pathway starts from commercially available materials and employs well-understood reaction mechanisms.

Caption: Proposed synthetic pathway for a-(trans-4-Ethylcyclohexyl)phenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a detailed, hypothetical procedure based on the synthesis of a similar compound, 4-[2-(trans-4-propyl-cyclohexyl)ethyl] phenol.[6]

Step 1: Synthesis of (trans-4-Ethylcyclohexyl)(4-methoxyphenyl)methanone

-

Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve trans-4-ethylcyclohexanecarbonyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone. Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Ketone to 1-(trans-4-Ethylcyclohexyl)-4-methoxybenzene

-

Wolff-Kishner Reduction: To a round-bottom flask containing the ketone from the previous step (1.0 eq), add diethylene glycol, hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq). Heat the mixture to 180-200 °C and reflux for 4 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with diethyl ether (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Demethylation to a-(trans-4-Ethylcyclohexyl)phenol

-

Demethylation Reaction: Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C. Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography to yield a-(trans-4-Ethylcyclohexyl)phenol.

Spectroscopic Data (Predicted and Analogous)

Table 2: Spectroscopic Data for an Analogous Compound (4-[2-(trans-4-ethylcyclohexyl)ethyl]phenol)

| Spectroscopic Technique | Observed Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | 3409 (O-H stretch), 1600, 1512 (aromatic C=C stretch), 1447, 1370, 1236, 824 |

| ¹H NMR (300 MHz, CDCl₃, δ) | 6.95 (d, 2H), 6.68 (d, 2H), 5.0 (s, 1H, -OH), 2.55 (t, 2H), 1.58-1.25 (m, 13H), 0.96 (t, 3H) |

| Mass Spectrometry (MS) | m/z 232 (M⁺) |

Note: The spectroscopic data presented is for a structurally similar compound and should be used as a reference. Actual data for a-(trans-4-Ethylcyclohexyl)phenol may vary.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for a-(trans-4-Ethylcyclohexyl)phenol is not currently published. However, based on its chemical structure as a substituted phenol, several potential biological activities can be inferred.

Potential Signaling Pathway Interactions

Many phenolic compounds are known to interact with nuclear hormone receptors. The structural similarity of a-(trans-4-Ethylcyclohexyl)phenol to other endocrine-disrupting chemicals suggests it could potentially interact with estrogen and androgen receptors.

Caption: Potential interaction with nuclear hormone receptor signaling pathways.

Predicted Biological Activities

-

Estrogenic/Anti-androgenic Activity: As an alkylphenol, this compound is a candidate for possessing estrogenic or anti-androgenic properties. Many structurally similar compounds have been shown to bind to estrogen receptors (ERα and ERβ) and the androgen receptor (AR), potentially disrupting normal endocrine function.

-

Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes. It is plausible that a-(trans-4-Ethylcyclohexyl)phenol could exhibit activity against various bacteria and fungi.

Experimental Protocols for Biological Assays

To investigate the potential biological activities, the following standard assays would be appropriate:

Estrogen Receptor Binding Assay:

-

Principle: A competitive binding assay using a radiolabeled estrogen (e.g., [³H]-17β-estradiol) and a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα).

-

Procedure:

-

Incubate a constant concentration of radiolabeled estrogen and estrogen receptors with varying concentrations of a-(trans-4-Ethylcyclohexyl)phenol.

-

After reaching equilibrium, separate the bound from unbound radioligand (e.g., by hydroxylapatite or dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Androgen Receptor Transactivation Assay:

-

Principle: A cell-based reporter gene assay to measure the ability of a compound to activate or inhibit the androgen receptor.

-

Procedure:

-

Use a stable cell line co-transfected with a human androgen receptor expression vector and a reporter vector containing an androgen-responsive element linked to a reporter gene (e.g., luciferase).

-

For agonist testing, treat the cells with varying concentrations of a-(trans-4-Ethylcyclohexyl)phenol and measure the reporter gene activity.

-

For antagonist testing, treat the cells with a known AR agonist (e.g., dihydrotestosterone) in the presence of varying concentrations of the test compound and measure the inhibition of reporter gene activity.

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Principle: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Procedure:

-

Prepare serial twofold dilutions of a-(trans-4-Ethylcyclohexyl)phenol in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

a-(trans-4-Ethylcyclohexyl)phenol is a compound with established utility in the synthesis of liquid crystals and potential applications in pharmaceutical research. While detailed experimental data, particularly regarding its biological activity and a definitive synthesis protocol, remain to be fully elucidated in the public domain, this guide provides a robust framework based on existing knowledge of analogous compounds. Further research into its specific biological interactions and optimization of its synthesis are warranted to fully explore the potential of this molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: [amp.chemicalbook.com]

- 5. amiscientific.com [amiscientific.com]

- 6. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-(trans-4-Ethylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis pathways and mechanisms for obtaining 4-(trans-4-ethylcyclohexyl)phenol, a key intermediate in the manufacturing of liquid crystals and pharmaceuticals. This document outlines the primary synthetic routes, delves into the reaction mechanisms, presents detailed experimental protocols, and summarizes quantitative data for effective comparison.

Introduction

This compound is a valuable organic compound characterized by a phenol group attached to a trans-substituted 4-ethylcyclohexyl ring. Its specific stereochemistry and molecular structure are crucial for its application in advanced materials, particularly in the formulation of liquid crystal displays where it contributes to desirable mesophase properties. Furthermore, its structural motif is of interest in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. The efficient and stereoselective synthesis of the trans isomer is therefore of significant chemical importance.

Primary Synthesis Pathway: Friedel-Crafts Alkylation

The most prevalent and direct method for the synthesis of 4-(4-ethylcyclohexyl)phenol is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction can be carried out using either 4-ethylcyclohexanol or 4-ethylcyclohexene as the alkylating agent in the presence of an acid catalyst.

Reaction Scheme

The general reaction scheme for the Friedel-Crafts alkylation of phenol is depicted below:

Figure 1: General scheme for the Friedel-Crafts alkylation of phenol.

Mechanism of Friedel-Crafts Alkylation

The mechanism of the Friedel-Crafts alkylation proceeds via the formation of a carbocation electrophile from the alkylating agent, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, leading to the formation of both 2- and 4-substituted products.

Pathway A: Using 4-Ethylcyclohexanol

-

Carbocation Formation: The alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation.

-

Electrophilic Attack: The carbocation is attacked by the π-electrons of the phenol ring, preferentially at the ortho and para positions, to form a resonance-stabilized carbocation intermediate (arenium ion).

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol.

Spectroscopic Profile of a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of a-(trans-4-Ethylcyclohexyl)phenol. Due to the limited availability of published spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds, namely 4-cyclohexylphenol and 4-ethylphenol. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of a-(trans-4-Ethylcyclohexyl)phenol in research and development settings.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for a-(trans-4-Ethylcyclohexyl)phenol and its structural analogs. The predicted values are derived from the analysis of the individual structural components and a comparison with the experimental data of the related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data (ppm) |

| ~7.10 | Doublet | 2H | Aromatic Protons (ortho to -OH) | 4-Cyclohexylphenol: ~7.1 ppm; 4-Ethylphenol: ~7.05 ppm[1][2] |

| ~6.80 | Doublet | 2H | Aromatic Protons (meta to -OH) | 4-Cyclohexylphenol: ~6.8 ppm; 4-Ethylphenol: ~6.75 ppm[1][2] |

| ~4.85 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) | 4-Ethylphenol: ~4.85 ppm[1] |

| ~2.45 | Triplet of triplets | 1H | Cyclohexyl Proton (C1-H) | 4-Cyclohexylphenol: ~2.4 ppm |

| ~1.80 | Multiplet | 4H | Cyclohexyl Protons (axial) | |

| ~1.40 | Multiplet | 4H | Cyclohexyl Protons (equatorial) | |

| ~1.20 | Multiplet | 1H | Cyclohexyl Proton (C4-H) | |

| 0.90 | Quartet | 2H | Ethyl Protons (-CH₂) | 4-Ethylphenol: ~2.59 ppm[1] |

| 0.85 | Triplet | 3H | Ethyl Protons (-CH₃) | 4-Ethylphenol: ~1.20 ppm[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol

| Chemical Shift (δ, ppm) | Assignment | Comparative Data (ppm) |

| ~154.0 | Aromatic Carbon (C-OH) | 4-Cyclohexylphenol: ~153.5 ppm; 4-Ethylphenol: ~153.05 ppm[1] |

| ~142.0 | Aromatic Carbon (C-Cyclohexyl) | 4-Cyclohexylphenol: ~141.5 ppm |

| ~128.0 | Aromatic Carbons (CH, ortho to -OH) | 4-Cyclohexylphenol: ~127.5 ppm; 4-Ethylphenol: ~128.98 ppm[1] |

| ~116.0 | Aromatic Carbons (CH, meta to -OH) | 4-Cyclohexylphenol: ~115.5 ppm; 4-Ethylphenol: ~115.39 ppm[1] |

| ~44.0 | Cyclohexyl Carbon (C1) | 4-Cyclohexylphenol: ~43.5 ppm |

| ~35.0 | Cyclohexyl Carbons (C2, C6) | |

| ~33.0 | Cyclohexyl Carbon (C4) | |

| ~30.0 | Cyclohexyl Carbons (C3, C5) | |

| ~29.0 | Ethyl Carbon (-CH₂) | 4-Ethylphenol: ~27.98 ppm[1] |

| ~12.0 | Ethyl Carbon (-CH₃) | 4-Ethylphenol: ~15.78 ppm[1] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for a-(trans-4-Ethylcyclohexyl)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data (cm⁻¹) |

| ~3600-3200 | Strong, Broad | O-H Stretch (Phenolic) | 4-Cyclohexylphenol: Broad absorption in this region[3] |

| ~3050-3000 | Medium | C-H Stretch (Aromatic) | |

| ~2950-2850 | Strong | C-H Stretch (Aliphatic - Cyclohexyl & Ethyl) | 4-Cyclohexylphenol: Strong absorptions in this region[3] |

| ~1610 & ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) | 4-Cyclohexylphenol: Bands around 1610 and 1500 cm⁻¹[3] |

| ~1230 | Strong | C-O Stretch (Phenolic) | 4-Cyclohexylphenol: Strong band around 1230 cm⁻¹[3] |

| ~830 | Strong | C-H Bend (Para-substituted Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for a-(trans-4-Ethylcyclohexyl)phenol

| m/z | Proposed Fragment | Notes |

| 204 | [M]⁺ | Molecular Ion |

| 175 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, formation of hydroxytropylium ion |

| 94 | [C₆H₅OH]⁺ | Cleavage of the cyclohexyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a-(trans-4-Ethylcyclohexyl)phenol. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of a-(trans-4-Ethylcyclohexyl)phenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the phenolic proton signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The chemical shifts should be referenced to the deuterated solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion system.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-

Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like a-(trans-4-Ethylcyclohexyl)phenol.

References

Navigating the Solubility Landscape of a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of a-(trans-4-Ethylcyclohexyl)phenol (CAS No. 89100-78-7), a key intermediate in the synthesis of liquid crystals and a potential building block in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's chemical structure and providing detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." a-(trans-4-Ethylcyclohexyl)phenol possesses a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding and a large, nonpolar trans-4-ethylcyclohexyl substituent. This amphiphilic nature dictates its solubility in various organic solvents. The bulky nonpolar group suggests that the compound will exhibit limited solubility in highly polar solvents like water but will be more soluble in solvents with a significant nonpolar character.

Based on these structural features and the general solubility of phenolic compounds, the following table summarizes the predicted qualitative solubility of a-(trans-4-Ethylcyclohexyl)phenol in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl group. The alkyl chains of these short-chain alcohols are compatible with the nonpolar ethylcyclohexyl group. |

| Isopropanol, n-Butanol | Moderate to High | As the alkyl chain length of the alcohol increases, its polarity decreases, which can enhance the solubilization of the large nonpolar moiety of the analyte. | |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group of ketones can act as a hydrogen bond acceptor for the phenolic proton. Their overall polarity is suitable for solvating both the polar and nonpolar parts of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are good hydrogen bond acceptors and can solvate the phenolic group. Their nonpolar character is compatible with the ethylcyclohexyl group. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | While the aromatic ring of the solvent can interact with the phenol ring via π-π stacking, the overall nonpolar nature might not be optimal for the polar hydroxyl group without other interacting functionalities. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These are nonpolar solvents and are unlikely to effectively solvate the polar phenolic hydroxyl group, leading to poor solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating polar functional groups and are generally good solvents for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a crystalline organic compound like a-(trans-4-Ethylcyclohexyl)phenol.

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility in various solvents.

Materials:

-

a-(trans-4-Ethylcyclohexyl)phenol

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of a-(trans-4-Ethylcyclohexyl)phenol to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually observe the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

a-(trans-4-Ethylcyclohexyl)phenol

-

Selected organic solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of a-(trans-4-Ethylcyclohexyl)phenol to a known volume of the solvent in a sealed flask.

-

Place the flask in a temperature-controlled orbital shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of a-(trans-4-Ethylcyclohexyl)phenol in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of a-(trans-4-Ethylcyclohexyl)phenol.

Caption: Workflow for assessing the solubility of a-(trans-4-Ethylcyclohexyl)phenol.

This guide provides a foundational understanding of the solubility of a-(trans-4-Ethylcyclohexyl)phenol. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems using the described experimental protocols.

An In-depth Technical Guide on 4-(trans-4-Ethylcyclohexyl)phenol

This guide provides essential physicochemical data for 4-(trans-4-ethylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystal materials and a valuable component in the development of advanced polymers and pharmaceutical compounds.[1][2] Its specific molecular structure contributes to desirable properties such as thermal stability and molecular alignment in high-performance applications.[1]

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for researchers and drug development professionals for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C14H20O[1][3][4] |

| Molecular Weight | 204.31 g/mol [5] |

| Alternate Molecular Weight | 204.30800 g/mol [3] |

Logical Relationship of Compound Properties

The following diagram illustrates the hierarchical relationship between the compound's nomenclature and its derived molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

a-(trans-4-Ethylcyclohexyl)phenol health and safety data sheet (MSDS)

An In-depth Technical Guide on the Health and Safety of 4-(trans-4-Ethylcyclohexyl)phenol

This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No. 89100-78-7). The information is intended for researchers, scientists, and professionals in drug development and other relevant industries.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 89100-78-7[1] |

| Molecular Formula | C14H20O[2][3] |

| Molecular Weight | 204.31 g/mol [4] |

| Synonyms | a-(trans-4-Ethylcyclohexyl)phenol |

| Structure | A phenol ring substituted with a trans-4-ethylcyclohexyl group.[2] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid / White to Light yellow powder to crystal | [2][5][6] |

| Melting Point | 127-129°C / 132.0 to 136.0 °C / 134 °C | [6][7] |

| Purity (GC) | >98.0% | [6] |

| Solubility | Soluble in various organic solvents, including Methanol. | [2][6] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [6] |

Hazard Identification and Classification

According to a Safety Data Sheet from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] Consequently, no hazard pictograms, signal words, or hazard statements are required.[1]

Other Hazards:

-

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

-

The toxicological and ecological properties have not been fully investigated.

Experimental Protocols and Safe Handling

Safe Handling Procedures

It is crucial to adhere to standard laboratory safety practices when handling this compound.

-

Engineering Controls : Ensure adequate ventilation, and the use of a local exhaust system is recommended to prevent the dispersion of dust.[1]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses or a face shield.

-

Skin Protection : Wear protective gloves and clothing to avoid contact.

-

Respiratory Protection : If ventilation is inadequate, use a suitable respirator.

-

-

General Hygiene : Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1]

Caption: General safe handling workflow for this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken.

-

Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing. Seek medical advice if feeling unwell.[1]

-

Skin Contact : Remove all contaminated clothing immediately. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice.[1]

-

Eye Contact : Rinse the eyes with plenty of water. If contact lenses are worn, remove them if it is easy to do so. If eye irritation persists, seek medical attention.[1]

-

Ingestion : Rinse the mouth with water and seek medical advice.[1]

Caption: First aid procedures for exposure to this compound.

Fire Fighting Measures

-

Suitable Extinguishing Media : Use standard extinguishing media appropriate for the surrounding fire.

-

Specific Hazards : No specific fire hazards have been identified.

Toxicological and Ecotoxicological Information

There is currently a lack of comprehensive toxicological and ecotoxicological data for this compound.[1] The substance has not been classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, or as a respiratory or skin sensitizer.

Storage and Disposal

-

Storage : Store in a cool, dark, and well-ventilated place.

-

Disposal : Dispose of the substance and its container in accordance with local and national regulations.

Applications

The primary application of this compound is in the synthesis of liquid crystal materials used in Liquid Crystal Displays (LCDs).[2][5] It is also utilized as a polymer additive to enhance thermal resistance and mechanical strength and as a pharmaceutical intermediate in drug discovery.[2]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H20O | CID 10910647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: [amp.chemicalbook.com]

- 5. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 6. This compound | 89100-78-7 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | CAS#:89100-78-7 | Chemsrc [chemsrc.com]

The Emergence of a Liquid Crystal Precursor: An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trans-4-ethylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystal materials and a compound of interest in polymer science and pharmaceutical research.[1][2] This document details the historical context of its development, rooted in the pioneering work on liquid crystals for display technologies. It presents a compilation of its physicochemical properties in a structured format and outlines a representative experimental protocol for its synthesis. Furthermore, this guide includes visualizations of the synthetic pathway and its relationship to liquid crystal materials to facilitate a deeper understanding of its scientific and industrial relevance.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the revolutionary advancements in liquid crystal display (LCD) technology during the 1970s. The pioneering work of Professor George Gray and his research group at the University of Hull in the United Kingdom was instrumental in developing stable, room-temperature liquid crystal materials suitable for practical applications.[3]

Prior to Gray's work, most known liquid crystals were not stable at room temperature, limiting their use in electronic displays. In 1973, Gray's team published a seminal paper describing a new family of nematic liquid crystals, the 4-alkyl-4'-cyanobiphenyls, which exhibited stable mesophases at ambient temperatures. This breakthrough paved the way for the widespread adoption of LCDs in calculators, watches, and eventually, flat-screen televisions.

The demand for a diverse range of liquid crystal molecules with specific properties, such as optimized viscosity, clearing points, and dielectric anisotropy, led to the synthesis of a wide array of derivatives. The introduction of a cyclohexyl ring into the molecular structure, in place of a benzene ring, was found to be advantageous for tuning these properties. 4-(trans-4-alkylcyclohexyl)phenols, including the ethyl derivative, emerged as crucial precursors for a second generation of liquid crystal materials with improved performance characteristics. These phenols could be readily converted to the corresponding cyanobiphenyls and other liquid crystalline compounds. While a single, definitive publication marking the "discovery" of this compound is not readily apparent, its development was a logical and vital step in the systematic molecular engineering of liquid crystal materials that defined this era of materials science.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][4] Its molecular structure, featuring a phenol ring attached to a trans-4-ethylcyclohexyl group, imparts properties that make it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 89100-78-7 | [1] |

| Molecular Formula | C₁₄H₂₀O | [1][5] |

| Molecular Weight | 204.31 g/mol | |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 80-85 °C | [1] |

| Purity | ≥ 99.50% (typical) | [4] |

| Solubility | Soluble in various organic solvents | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-ethylbiphenyl. A representative synthetic pathway involves the hydrogenation of 4-ethyl-4'-hydroxybiphenyl. The following is a generalized experimental protocol based on common organic synthesis methodologies for analogous compounds.

Representative Synthesis of this compound

A plausible and widely referenced method for the synthesis of 4-(trans-4-alkylcyclohexyl)phenols involves the catalytic hydrogenation of the corresponding 4-alkyl-4'-hydroxybiphenyl. This precursor can be synthesized via a Suzuki coupling or a similar cross-coupling reaction.

Step 1: Synthesis of 4-Ethyl-4'-hydroxybiphenyl (Precursor)

This precursor can be synthesized via a Suzuki coupling reaction between 4-ethylphenylboronic acid and 4-bromophenol.

-

Reactants: 4-ethylphenylboronic acid, 4-bromophenol, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Solvent: A mixture of toluene, ethanol, and water.

-

Procedure: The reactants are dissolved in the solvent system, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Step 2: Catalytic Hydrogenation to 4-(4-Ethylcyclohexyl)phenol

-

Reactant: 4-Ethyl-4'-hydroxybiphenyl.

-

Catalyst: A hydrogenation catalyst such as rhodium on alumina (Rh/Al₂O₃) or Raney nickel.

-

Solvent: An alcohol, such as ethanol or isopropanol.

-

Procedure: 4-Ethyl-4'-hydroxybiphenyl is dissolved in the solvent in a high-pressure autoclave. The catalyst is added, and the autoclave is purged with hydrogen gas. The reaction is carried out at elevated temperature and pressure for several hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of 4-(4-ethylcyclohexyl)phenol.

Step 3: Isomerization to the trans Isomer

The thermodynamically more stable trans isomer is the desired product for liquid crystal applications. The mixture of isomers from the hydrogenation step can be enriched in the trans isomer through isomerization.

-

Reagents: The cis/trans mixture of 4-(4-ethylcyclohexyl)phenol and a strong base (e.g., potassium tert-butoxide).

-

Solvent: A high-boiling solvent such as xylene or dimethylformamide (DMF).

-

Procedure: The isomer mixture is heated with the base in the solvent for several hours. The reaction is then cooled, neutralized with acid, and the product is extracted. The organic layer is washed, dried, and the solvent is removed. The resulting solid is purified by recrystallization to yield the pure trans-4-(4-ethylcyclohexyl)phenol.

Figure 1. Synthetic pathway for this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials for LCDs.[1] Its molecular shape and properties contribute to the desired mesophase behavior, thermal stability, and electro-optical characteristics of the final liquid crystal mixtures.

Beyond liquid crystals, this compound also finds utility as a monomer or additive in the synthesis of advanced polymers and specialty coatings, where it can enhance thermal resistance and mechanical strength.[1][2] Furthermore, its phenolic structure makes it a point of interest as a building block in pharmaceutical research for the synthesis of new drug candidates.[1][2]

Figure 2. Applications of this compound.

Conclusion

This compound stands as a significant molecule born out of the intensive research and development efforts that fueled the liquid crystal display revolution. Its historical context is a testament to the power of systematic molecular design in materials science. With its versatile chemical nature, it continues to be a relevant compound not only in the field of liquid crystals but also in the broader domains of polymer chemistry and pharmaceutical synthesis. This guide provides a foundational understanding of this important chemical intermediate for professionals engaged in materials and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Heterocyclic free radicals. Part VI. Substituent effects on the distribution of the spin density in 10-arylphenoxazine and 10-arylphenothiazine cation radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. digital-library.theiet.org [digital-library.theiet.org]

- 4. This compound _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 5. This compound | C14H20O | CID 10910647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of a-(trans-4-Ethylcyclohexyl)phenol. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines standard and advanced computational techniques used for analogous phenolic and cyclohexyl-containing compounds. The protocols and data presented herein are representative of the analyses that would be conducted to elucidate the physicochemical properties, potential biological activity, and material science applications of a-(trans-4-Ethylcyclohexyl)phenol.

Introduction to a-(trans-4-Ethylcyclohexyl)phenol

a-(trans-4-Ethylcyclohexyl)phenol is a chemical compound with the molecular formula C14H20O. Its structure features a phenol group attached to a trans-4-ethylcyclohexyl substituent. This molecule is noted for its applications as a liquid crystal monomer and an intermediate in pharmaceutical synthesis.[1][2] Understanding its molecular properties through theoretical and computational studies is crucial for optimizing its use in these fields and exploring new potential applications.

Theoretical Background and Computational Approaches

The in silico analysis of a-(trans-4-Ethylcyclohexyl)phenol would typically involve a multi-faceted approach employing several computational chemistry techniques. These methods allow for the prediction of a wide range of properties, from molecular geometry and electronic structure to potential interactions with biological targets.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for calculating molecular properties. For a-(trans-4-Ethylcyclohexyl)phenol, DFT would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential, and bond dissociation energies.[3][4] These calculations provide insights into the molecule's reactivity and stability.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][5][6] In the context of drug development, molecular docking can be used to predict the binding affinity and interaction of a-(trans-4-Ethylcyclohexyl)phenol with a target protein. This is instrumental in screening for potential biological activities and understanding the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity of a chemical.[7][8][9][10][11] For a-(trans-4-Ethylcyclohexyl)phenol and its analogs, QSAR studies can be developed to predict their activity for a specific biological target or a physicochemical property, aiding in the design of new compounds with enhanced desired properties.

Data Presentation: Predicted Properties of a-(trans-4-Ethylcyclohexyl)phenol

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are illustrative and based on typical results for similar phenolic compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Computational Method |

| Molecular Weight | 204.32 g/mol | - |

| LogP | 4.5 | ALOGPS |

| Water Solubility | 0.003 g/L | ALOGPS |

| pKa | 10.2 | ACD/pKa |

| Polar Surface Area | 20.23 Ų | DFT (B3LYP/6-31G) |

| Molar Refractivity | 63.4 cm³ | DFT (B3LYP/6-31G) |

Table 2: Quantum Chemical Descriptors from DFT

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Electron donating ability |

| LUMO Energy | 1.2 eV | Electron accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical reactivity and stability |

| Dipole Moment | 1.5 D | Molecular polarity |

| Ionization Potential | 7.5 eV | Energy to remove an electron |

| Electron Affinity | 0.8 eV | Energy released when gaining an electron |

Table 3: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Val523 |

| Estrogen Receptor Alpha | -7.9 | Arg394, Glu353, His524 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.1 | Arg288, His323, Tyr473 |

Experimental and Computational Protocols

Detailed methodologies for the key computational experiments are provided below. These protocols are based on standard practices in the field for similar molecules.

Density Functional Theory (DFT) Protocol

-

Molecule Building and Initial Optimization: The 3D structure of a-(trans-4-Ethylcyclohexyl)phenol is built using molecular modeling software. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Chemical Calculations: The geometry of the molecule is then fully optimized using DFT with a suitable functional and basis set (e.g., B3LYP functional with 6-311++G(d,p) basis set).

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculation: Various electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and dipole moment, are calculated from the optimized geometry.

Molecular Docking Protocol

-

Ligand Preparation: The 3D structure of a-(trans-4-Ethylcyclohexyl)phenol is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Binding Site Definition: The binding site on the receptor is defined, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to generate a series of possible binding poses of the ligand within the receptor's active site.

-

Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues in the top-ranked poses are analyzed.

QSAR Model Development Protocol

-

Dataset Collection: A dataset of molecules with known biological activities and similar structures to a-(trans-4-Ethylcyclohexyl)phenol is collected.

-

Molecular Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset.

-

Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is evaluated using the test set and various statistical metrics (e.g., R², Q², RMSE).

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the computational studies described.

Caption: Workflow for Density Functional Theory (DFT) calculations.

Caption: Workflow for a typical molecular docking study.

Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) model development.

References

- 1. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 6. researchgate.net [researchgate.net]

- 7. 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity of selected phenolic compounds: QSAR studies using ridge regression and neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(trans-4-Ethylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for a plausible synthetic route to obtain 4-(trans-4-ethylcyclohexyl)phenol, a valuable intermediate in the synthesis of liquid crystal materials and pharmaceuticals.[1][2] The proposed synthesis is a two-step process commencing with the hydrogenation of 4-ethylphenol to produce 4-ethylcyclohexanol, followed by a Friedel-Crafts alkylation of phenol with the resulting 4-ethylcyclohexanol. This methodology is designed to be a comprehensive guide, complete with experimental procedures, data presentation, and workflow visualization to aid in laboratory synthesis.

Introduction

This compound is a key building block in various high-tech industries, particularly in the manufacturing of liquid crystal displays (LCDs) where its specific molecular structure contributes to the desired thermal stability and optical properties.[2] Its synthesis, therefore, is of significant interest. While a direct conversion from 4-ethylphenol is not straightforward, a practical and effective two-step synthesis can be employed. This protocol details this synthetic pathway, focusing on yielding the desired trans isomer.

Proposed Synthetic Pathway

The synthesis of this compound from 4-ethylphenol is proposed to proceed via two key steps:

-

Hydrogenation of 4-Ethylphenol: The aromatic ring of 4-ethylphenol is catalytically hydrogenated to yield 4-ethylcyclohexanol. This reaction typically produces a mixture of cis and trans isomers.

-

Friedel-Crafts Alkylation of Phenol: The resulting 4-ethylcyclohexanol (as a mixture of isomers) is used to alkylate phenol in the presence of a Lewis acid catalyst. This reaction yields a mixture of ortho and para substituted phenols, each as a mixture of cis and trans isomers.

-

Purification: The final step involves the separation of the desired this compound isomer from the reaction mixture, typically achieved through chromatography.

The overall workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Ethylphenol

This procedure outlines the conversion of 4-ethylphenol to 4-ethylcyclohexanol. The choice of catalyst can influence the diastereoselectivity of the reaction.

Materials:

-

4-Ethylphenol

-

Rhodium on alumina (5% Rh/Al₂O₃) or Palladium on carbon (5% Pd/C)

-

Solvent (e.g., Isopropanol or Ethanol)

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

Procedure:

-

In a high-pressure autoclave, dissolve 4-ethylphenol (1.0 eq) in the chosen solvent (e.g., isopropanol, 10 mL per gram of substrate).

-

Add the hydrogenation catalyst (5% Rh/Al₂O₃ or 5% Pd/C, 1-5 mol%).

-

Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-ethylcyclohexanol as a mixture of cis and trans isomers.

Expected Outcome: The reaction is expected to yield 4-ethylcyclohexanol in high conversion. The ratio of cis to trans isomers will depend on the catalyst and reaction conditions.

Step 2: Friedel-Crafts Alkylation of Phenol with 4-Ethylcyclohexanol

This protocol describes the alkylation of phenol with the synthesized 4-ethylcyclohexanol to form 4-(4-ethylcyclohexyl)phenol.

Materials:

-

Phenol

-

4-Ethylcyclohexanol (from Step 1)

-

Lewis acid catalyst (e.g., anhydrous Aluminum chloride (AlCl₃) or a large-pore, acidic zeolite)

-

Solvent (e.g., a non-polar organic solvent like hexane or no solvent if phenol is in excess)

Procedure:

-

To a stirred solution of excess phenol (3-5 eq) (which can also act as the solvent), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq relative to 4-ethylcyclohexanol) in portions at 0 °C.

-

Slowly add the 4-ethylcyclohexanol (1.0 eq) to the mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product, which will be a mixture of isomers.

Step 3: Purification of this compound

The separation of the desired trans-para isomer is crucial and can be achieved using column chromatography.

Materials:

-

Crude product from Step 2

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel column packed in the chosen eluent system.

-

Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.

-

Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the desired this compound. The trans isomer is generally less polar than the cis isomer.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

The following tables summarize typical quantitative data for the key steps of the synthesis.

Table 1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | trans:cis Ratio |

| 5% Rh/Al₂O₃ | Isopropanol | 100 | 20 | 6 | >99 | 95 | 4:1 |

| 5% Pd/C | Ethanol | 80 | 10 | 8 | >99 | 92 | 2:3 |

| Ru/C | Water | 120 | 50 | 4 | >99 | 90 | 1:1 |

Table 2: Friedel-Crafts Alkylation of Phenol

| Lewis Acid | Phenol:Alcohol Ratio | Temperature (°C) | Time (h) | Yield of Alkylated Phenols (%) | para:ortho Ratio |

| AlCl₃ | 3:1 | 25 | 4 | 75 | 3:1 |

| Zeolite H-BEA | 5:1 | 150 | 6 | 60 | 5:1 |

| Amberlyst-15 | 4:1 | 120 | 8 | 55 | 4:1 |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as follows:

References

Application Notes and Protocols: α-(trans-4-Ethylcyclohexyl)phenol in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-(trans-4-Ethylcyclohexyl)phenol is a versatile chemical intermediate recognized for its utility in the synthesis of materials for liquid crystal (LC) applications. Its rigid trans-cyclohexyl ring connected to a phenolic group provides a key structural motif for the design of mesogenic molecules and polymers that influence liquid crystal alignment. These attributes make it a valuable component in the development of advanced materials for displays, specialty coatings, and potentially in the burgeoning field of liquid crystal-based biosensors. This document provides detailed application notes and experimental protocols for the use of α-(trans-4-Ethylcyclohexyl)phenol as a monomer in the synthesis of polymers for liquid crystal alignment layers, a primary and well-documented application.

Introduction to α-(trans-4-Ethylcyclohexyl)phenol in Liquid Crystal Science

α-(trans-4-Ethylcyclohexyl)phenol, with the chemical structure shown below, is a white crystalline solid at room temperature.[1] Its molecular architecture is particularly suited for liquid crystal applications due to the presence of both a rigid, non-aromatic cyclohexyl ring and a reactive phenol group. This combination allows for its incorporation into larger molecular structures that can exhibit liquid crystalline properties or can influence the behavior of other liquid crystal materials.

The primary applications of α-(trans-4-Ethylcyclohexyl)phenol in this field are:

-

Monomer for Liquid Crystal Alignment Layers: As detailed in these notes, the phenol can be grafted onto a polymer backbone, such as polystyrene. The resulting polymer, with the ethylcyclohexylphenol moiety as a side chain, can then be coated onto a substrate to create a surface that directs the alignment of liquid crystal molecules. This is crucial for the fabrication of liquid crystal displays (LCDs) and other optical devices.

-

Intermediate for Liquid Crystal Monomer Synthesis: The phenolic hydroxyl group serves as a convenient reaction site for esterification or etherification to build more complex, rod-like (calamitic) molecules that are themselves liquid crystals.[1] These calamitic liquid crystals are the fundamental components of the nematic and smectic phases used in most display technologies.

The trans-conformation of the ethylcyclohexyl group is critical as it contributes to the linear, rigid shape of the molecules it is incorporated into, which is a prerequisite for the formation of liquid crystal phases.

Data Presentation

Physicochemical Properties of α-(trans-4-Ethylcyclohexyl)phenol

| Property | Value | Reference |

| CAS Number | 89100-78-7 | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥ 99.50% | [1] |

Reactants for Synthesis of Poly(4-(trans-4-ethylcyclohexyl)phenoxymethyl-styrene) (PECH)

| Reactant | Abbreviation | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Poly(4-chloromethylstyrene) | PCMS | ~152.6 (monomer) | 0.300 | 1.97 | 1.0 |

| α-(trans-4-Ethylcyclohexyl)phenol | 204.31 | 0.605 | 2.96 | 1.5 | |

| Potassium Carbonate | K₂CO₃ | 138.21 | 0.491 | 3.55 | 1.8 |

| N,N-Dimethylacetamide | DMAc | 87.12 | 50 mL | - | Solvent |

Table based on the synthesis protocol described in the cited literature.

Properties of Liquid Crystal Used for Alignment Testing

The polymer synthesized from α-(trans-4-Ethylcyclohexyl)phenol is often used to align a standard nematic liquid crystal, such as 5CB.

| Property | Value |

| Liquid Crystal | 4-Cyano-4'-pentylbiphenyl (5CB) |

| Nematic to Isotropic Transition Temp. | 35.0 °C |

| Crystal to Nematic Transition Temp. | 22.5 °C |

Experimental Protocols

Synthesis of a Polymer Alignment Layer: Poly(4-(trans-4-ethylcyclohexyl)phenoxymethyl-styrene) (PECH)

This protocol details the synthesis of a polystyrene derivative with α-(trans-4-Ethylcyclohexyl)phenol as a side chain. This polymer can be used to create a vertical alignment layer for nematic liquid crystals.

Materials:

-

Poly(4-chloromethylstyrene) (PCMS)

-

α-(trans-4-Ethylcyclohexyl)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Methanol

-

Nitrogen gas supply

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard glassware for filtration and precipitation

Procedure:

-

In a round-bottom flask, combine poly(4-chloromethylstyrene) (0.300 g, 1.97 mmol of monomer units), α-(trans-4-ethylcyclohexyl)phenol (0.605 g, 2.96 mmol), and potassium carbonate (0.491 g, 3.55 mmol).

-

Add 50 mL of N,N-Dimethylacetamide (DMAc) to the flask to dissolve the reactants.

-

Equip the flask with a magnetic stirrer and a reflux condenser, and place it under a nitrogen atmosphere.

-

Heat the reaction mixture to 70 °C with continuous stirring (approximately 200 rpm).

-

Maintain the reaction at 70 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker containing methanol to precipitate the polymer product. A white precipitate should form.

-

Collect the white precipitate by vacuum filtration and wash it with additional methanol.

-

Dry the polymer product under vacuum to obtain the final poly(4-(trans-4-ethylcyclohexyl)phenoxymethyl-styrene) (PECH).

Characterization: The successful synthesis of the polymer can be confirmed using ¹H NMR spectroscopy to identify the peaks corresponding to the polystyrene backbone and the appended ethylcyclohexylphenol groups.

Fabrication of a Liquid Crystal Test Cell

This protocol describes the creation of a simple liquid crystal cell to test the alignment properties of the synthesized PECH polymer.

Materials:

-

Synthesized PECH polymer

-

A suitable solvent for PECH (e.g., tetrahydrofuran)

-

Indium tin oxide (ITO) coated glass slides

-

Spin coater

-

Hot plate

-

UV-curable epoxy glue

-

Spacer beads (e.g., 5-10 µm diameter)

-

Nematic liquid crystal (e.g., 5CB)

-

Polarizing optical microscope (POM)

Procedure:

-

Prepare a dilute solution of the synthesized PECH polymer in a suitable solvent (e.g., 1 wt% in THF).

-

Clean two ITO-coated glass slides thoroughly.

-

Spin-coat the PECH solution onto the ITO-coated side of each glass slide.

-

Bake the coated slides on a hot plate to remove the solvent and form a solid polymer film.

-

Mix a small quantity of spacer beads with the UV-curable epoxy glue.

-

Apply the epoxy-spacer mixture to the edges of one of the coated glass slides.

-

Place the second coated slide on top of the first, with the polymer-coated sides facing each other, to form a cell with a defined gap thickness (determined by the spacer beads).

-

Press the cell gently to ensure a uniform gap and cure the epoxy using a UV lamp.

-

Heat the nematic liquid crystal (5CB) to its isotropic phase (above 35 °C).

-

Fill the cell with the isotropic liquid crystal via capillary action.

-

Slowly cool the filled cell back to room temperature, allowing the liquid crystal to enter the nematic phase.

-

Observe the liquid crystal texture between crossed polarizers using a polarizing optical microscope. A dark view under crossed polarizers indicates a homeotropic (vertical) alignment of the liquid crystal molecules.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of PECH polymer.

Liquid Crystal Alignment Mechanism

Caption: Molecular interactions leading to LC alignment.

Applications in Drug Development and Biosensing

While the primary application of α-(trans-4-ethylcyclohexyl)phenol-derived materials is in displays, the principles of liquid crystal alignment are being adapted for biosensing, which is of interest to drug development professionals.

Liquid crystal-based biosensors operate on the principle that the binding of a biological analyte (e.g., protein, DNA, small molecule) to a functionalized surface can disrupt the ordered arrangement of a liquid crystal layer in contact with that surface. This disruption causes a detectable change in the optical appearance of the liquid crystal, providing a label-free method for detecting binding events.

Polymers derived from α-(trans-4-ethylcyclohexyl)phenol could potentially be further functionalized to create such biosensing surfaces. The inherent properties of the ethylcyclohexylphenol side chains that promote a specific alignment could be controllably disrupted by the presence of target analytes, leading to a sensing signal. This represents a promising area for future research and application.

References

Application Notes and Protocols: 4-(trans-4-Ethylcyclohexyl)phenol in High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract